molecular formula C6H4BCl2FO2 B2745099 (3,6-Dichloro-2-fluorophenyl)boronic acid CAS No. 2377605-67-7

(3,6-Dichloro-2-fluorophenyl)boronic acid

Cat. No.: B2745099
CAS No.: 2377605-67-7
M. Wt: 208.8
InChI Key: DUQQOHAKWSAPPK-UHFFFAOYSA-N
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Description

(3,6-Dichloro-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of chlorine and fluorine atoms in the phenyl ring enhances its reactivity and makes it a valuable intermediate in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary target of (3,6-Dichloro-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

They are readily prepared and used in reactions due to these properties .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its stability, which allows it to be used under a variety of conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloro-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,6-dichloro-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Dichloro-2-fluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications. The dual electron-withdrawing effects of chlorine and fluorine increase the compound’s electrophilicity, facilitating its participation in cross-coupling reactions and other chemical transformations .

Properties

IUPAC Name

(3,6-dichloro-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQQOHAKWSAPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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